Bis(2,6-dimethylphenyl) Chlorophosphate
Overview
Description
Bis(2,6-dimethylphenyl) chlorophosphate is a chemical compound that is part of the broader family of organophosphorus compounds. These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms of aromatic rings. The specific structure and substituents on the aromatic rings can significantly influence the physical, chemical, and reactivity properties of these compounds.
Synthesis Analysis
The synthesis of compounds related to bis(2,6-dimethylphenyl) chlorophosphate often involves the reaction of aromatic compounds with phosphorus-containing reagents. For example, the synthesis of sterically hindered 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was achieved by aromatic nucleophilic substitution involving lithium dimesitylphosphide and hexafluorobenzene . Similarly, the synthesis of bis(dimethylphenyl betaine) hydrochloride monohydrate involved the reaction of betaine moieties with a strong hydrogen bond . These methods highlight the importance of nucleophilic substitution and hydrogen bonding in the synthesis of complex organophosphorus compounds.
Molecular Structure Analysis
The molecular structure of organophosphorus compounds is often investigated using spectroscopic methods and X-ray crystallography. For instance, the molecular structures of various bis(phosphoryl)benzene derivatives were confirmed by 19F NMR spectroscopy and X-ray crystallography, revealing large bond angles around the phosphorus atoms . The crystallographic structure of bis[(2,6-dimesitylphenyl) indium dichloride] showed a planar and slightly asymmetric In2Cl2 four-membered ring, providing insights into the steric demands of the aryl groups attached to the metal center .
Chemical Reactions Analysis
The reactivity of bis(2,6-dimethylphenyl) chlorophosphate and related compounds can be explored through their reactions with various nucleophiles. For example, the reactivity of bipyrazine derivatives was studied, showing allylic substitution and rearrangement mechanisms . Additionally, the reactivity of thiophosphoryl radicals induced by gamma irradiation in bis(2,6-dimethylphenyl)chlorothiophosphate was characterized by electron spin resonance studies .
Physical and Chemical Properties Analysis
The physical and chemical properties of organophosphorus compounds are influenced by their molecular structure. For instance, the meso and racemic isomers of bis(o-chlorophenyl) 2,4-dimethylglutarate were analyzed to understand the rotational angles about the Cα-CO bonds and the ortho phenyl bonds . The spectroscopic and theoretical studies of bis(dimethylphenyl betaine) hydrochloride monohydrate provided insights into the strong hydrogen bonding and electrostatic interactions present in the compound .
Scientific Research Applications
1. Anilinolysis of Bis(2,6-dimethylphenyl) Chlorophosphate
- Methods of Application: The reactions were investigated kinetically in dimethyl sulfoxide (DMSO) at 55.0 ± 0.1 °C . The observed pseudo-first-order rate constants were found to follow a specific equation for all of the reactions under pseudo-first-order conditions with a large excess of aniline nucleophile .
- Results: The study provided further information into the substituent effects, steric effects, and deuterium kinetic isotope effects on the reactivity and anilinolysis mechanism .
2. Dehydration Agent for the Synthesis of Tetra-substituted Olefins
Safety And Hazards
Bis(2,6-dimethylphenyl) Chlorophosphate is classified as a dangerous substance. It can cause severe skin burns and eye damage . Safety precautions include avoiding breathing dusts or mists, washing skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing the compound in a locked up area .
properties
IUPAC Name |
2-[chloro-(2,6-dimethylphenoxy)phosphoryl]oxy-1,3-dimethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClO3P/c1-11-7-5-8-12(2)15(11)19-21(17,18)20-16-13(3)9-6-10-14(16)4/h5-10H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCXJSOCIOHPLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OP(=O)(OC2=C(C=CC=C2C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432902 | |
Record name | Bis(2,6-dimethylphenyl) Chlorophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40432902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2,6-dimethylphenyl) Chlorophosphate | |
CAS RN |
81639-99-8 | |
Record name | Bis(2,6-dimethylphenyl) Chlorophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40432902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(2,6-dimethylphenyl) Chlorophosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.